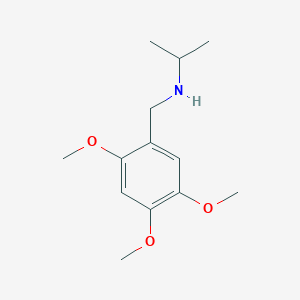

N-(2,4,5-trimethoxybenzyl)propan-2-amine

Description

Contextualization of the Trimethoxybenzylamine Chemical Class

The trimethoxybenzylamine chemical class is characterized by a benzylamine (B48309) core structure, which consists of a benzyl (B1604629) group attached to an amine. The defining feature of this class is the presence of three methoxy (B1213986) (-OCH₃) groups substituting the hydrogen atoms on the benzene (B151609) ring. The specific arrangement of these methoxy groups gives rise to various structural isomers, each with distinct chemical and physical properties.

Common isomers include 2,4,5-trimethoxybenzylamine, 3,4,5-trimethoxybenzylamine, and 2,4,6-trimethoxybenzylamine. nih.govsigmaaldrich.comsigmaaldrich.combiosynth.comcas.org The position of these electron-donating methoxy groups influences the electron density of the aromatic ring and the steric environment around the benzylic carbon and amine group, which in turn can affect the molecule's reactivity, stability, and interaction with biological targets. These compounds serve as versatile intermediates in organic synthesis for creating more complex molecules with potential therapeutic applications. nih.gov

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| 3,4,5-Trimethoxybenzylamine sigmaaldrich.comcas.org | 18638-99-8 | C₁₀H₁₅NO₃ | 197.23 | Liquid |

| 2,4,6-Trimethoxybenzylamine Hydrochloride sigmaaldrich.com | 146548-59-6 | C₁₀H₁₆ClNO₃ | 233.69 | Solid |

| 2,4,5-Trimethoxybenzylamine | 154584-98-2 | C₁₀H₁₅NO₃ | 197.23 | Data not available |

Significance of the Trimethoxyphenyl Moiety in Contemporary Chemical Biology

The trimethoxyphenyl (TMP) moiety, particularly the 3,4,5-trimethoxyphenyl arrangement, is a crucial pharmacophore in the design of biologically active compounds. Its presence is a hallmark of several natural and synthetic molecules with potent anticancer properties. The TMP group is recognized as an essential feature for the activity of tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.govmdpi.com

One of the most well-known examples is Combretastatin A-4 (CA-4), a natural product that exhibits strong anticancer and vascular-disrupting activities. aacrjournals.org The TMP ring (referred to as the A ring) in CA-4 is considered vital for its binding to the colchicine-binding site on β-tubulin. aacrjournals.org Inspired by this, medicinal chemists have incorporated the TMP moiety into numerous synthetic compounds, including chalcones, pyrrolizines, and triazole derivatives, to develop novel antimitotic agents. nih.govmdpi.comacs.org

Beyond cancer research, the TMP moiety has been explored for other therapeutic applications. For instance, conjugating nonsteroidal anti-inflammatory drugs (NSAIDs) with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity, suggesting a role for this moiety in modulating inflammatory pathways. mdpi.com The consistent association of the trimethoxyphenyl group with significant biological activity underscores its importance as a privileged scaffold in modern drug discovery. researchgate.net

| Compound Class | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrrolizines with 3,4,5-TMP moiety | Cytotoxic against cancer cells | Inhibition of tubulin polymerization and multiple oncogenic kinases | nih.gov |

| Combretastatin A-4 Analogues with TMP moiety | Antiproliferative | Inhibition of β-tubulin polymerization, cell cycle arrest at G2/M phase | nih.gov |

| Chalcone-Benzimidazolium Salts with 3,4,5-TMP moiety | Antitumor | Induces cell-cycle G1 phase arrest and apoptosis | acs.org |

| NSAID-conjugates with 3,4,5-trimethoxybenzyl alcohol | Anti-inflammatory | Enhanced inhibition of cyclooxygenase (COX) enzymes | mdpi.com |

Current Research Landscape and Gaps for N-(2,4,5-trimethoxybenzyl)propan-2-amine

A survey of the scientific literature reveals a significant research gap concerning the specific compound this compound. While extensive research exists on the trimethoxybenzylamine class and the trimethoxyphenyl moiety, this particular molecule appears to be largely uncharacterized in terms of its synthesis, chemical properties, and biological activity.

Research on structurally related compounds provides a potential framework for understanding this molecule. For instance, studies on various N-benzyl-propan-2-amine derivatives have been conducted, often exploring their use as intermediates in organic synthesis or their potential pharmacological effects. Furthermore, the isomeric compound, 1-(2,4,5-trimethoxyphenyl)propan-2-amine, where the propan-2-amine group is directly attached to the phenyl ring, is documented as a chemical entity, though detailed biological studies are also limited. Another related natural product, 2,4,5-trimethoxypropiophenone, has been identified in the essential oils of several plants. wikipedia.org

The absence of dedicated research on this compound represents a clear gap in the current scientific landscape. The unique substitution pattern of the 2,4,5-trimethoxyphenyl ring, combined with the N-isopropylbenzylamine structure, could confer novel biological properties distinct from the more commonly studied 3,4,5-substituted analogues. Therefore, the synthesis and systematic evaluation of this compound and its derivatives present an unexplored avenue for chemical and pharmacological research. Future studies are warranted to characterize this compound and investigate its potential as a bioactive agent.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3/h6-7,9,14H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMENPBXFCSMASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC(=C(C=C1OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354509 | |

| Record name | N-(2,4,5-trimethoxybenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499997-35-2 | |

| Record name | N-(2,4,5-trimethoxybenzyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation Techniques for N 2,4,5 Trimethoxybenzyl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For N-(2,4,5-trimethoxybenzyl)propan-2-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for a complete assignment of all proton and carbon signals and for establishing the connectivity between different parts of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would show two singlets for the protons on the trimethoxy-substituted benzene (B151609) ring. The aliphatic region would contain signals for the benzylic methylene (B1212753) protons, the isopropyl methine proton, and the two isopropyl methyl groups. The N-H proton of the secondary amine is also expected in this region, though its chemical shift can be variable.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. udel.edu Distinct signals are expected for each unique carbon atom in the molecule. The aromatic carbons, particularly those bonded to oxygen, will appear at lower field. The three methoxy (B1213986) carbons will have characteristic shifts, as will the benzylic methylene carbon and the carbons of the isopropyl group. bhu.ac.in

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (C6-H) | ~6.5-7.0 | s | ~97-115 |

| Aromatic CH (C3-H) | ~6.5-7.0 | s | ~97-115 |

| Benzylic CH₂ | ~3.7 | s | ~45-55 |

| Isopropyl CH | ~2.8-3.2 | septet | ~45-55 |

| Isopropyl CH₃ | ~1.0-1.2 | d | ~20-25 |

| Methoxy OCH₃ (C2, C4, C5) | ~3.8-3.9 | s | ~56-61 |

| Amine NH | Variable (1.0-3.0) | br s | - |

| Aromatic C (C1) | - | - | ~115-125 |

| Aromatic C (C2, C4, C5) | - | - | ~142-154 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the proton spin systems. ipb.pt Cross-peaks would be expected between the isopropyl methine proton and the protons of the two methyl groups, confirming the isopropyl moiety. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. libretexts.org This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms. For instance, the signals for the benzylic methylene protons would correlate with the benzylic carbon signal, and the isopropyl methine and methyl proton signals would correlate with their respective carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining structural insights through the analysis of fragmentation patterns. nih.gov

High-resolution mass spectrometry would provide the accurate mass of the protonated molecule, [M+H]⁺. This allows for the unambiguous determination of the elemental composition, C₁₃H₂₁NO₃, distinguishing it from other isobaric compounds.

Predicted High-Resolution Mass Data

| Ion | Predicted Exact Mass |

| [C₁₃H₂₁NO₃+H]⁺ | 240.1600 |

In tandem mass spectrometry (MS/MS) experiments, the parent ion is fragmented, and the resulting daughter ions provide valuable structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for benzylamines and isopropylamines.

A primary fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 2,4,5-trimethoxybenzyl cation. Another expected fragmentation is the loss of a methyl group from the isopropyl moiety.

Predicted Major Fragment Ions

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 181.08 | [C₁₀H₁₃O₃]⁺ | Cleavage of the benzylic C-N bond |

| 224.13 | [C₁₂H₁₈NO₃]⁺ | Loss of a methyl radical (•CH₃) |

| 44.05 | [C₂H₆N]⁺ | Cleavage leading to the propan-2-amine fragment |

Complementary Spectroscopic Methods (e.g., Infrared, UV-Visible Spectroscopy)

In addition to nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy are valuable techniques for the structural elucidation of this compound. These methods provide complementary information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy

The secondary amine (N-H) group is expected to show a single, relatively weak to medium intensity stretching vibration in the region of 3300-3500 cm⁻¹. The N-H bending vibration is anticipated to appear in the 1550-1650 cm⁻¹ region. The carbon-nitrogen (C-N) stretching vibration for the alkyl-amine and aryl-amine bonds will likely be observed in the 1250-1020 cm⁻¹ and 1335-1250 cm⁻¹ regions, respectively.

The aromatic ring will be characterized by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The substitution pattern on the benzene ring (1,2,4,5-tetrasubstituted) is expected to give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).

The aliphatic isopropyl and methylene groups will produce C-H stretching absorptions in the 2850-2975 cm⁻¹ range. The methoxy (O-CH₃) groups are expected to show a strong, characteristic C-O stretching band between 1200 and 1275 cm⁻¹ for the aryl ether linkage.

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Weak to Medium |

| N-H Bend | 1550 - 1650 | Variable | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Variable |

| C=C Stretch | 1450 - 1600 | Medium to Strong | |

| Aliphatic Groups | C-H Stretch | 2850 - 2975 | Medium to Strong |

| Ether (Methoxy) | C-O Stretch | 1200 - 1275 | Strong |

| Alkyl-Amine | C-N Stretch | 1020 - 1250 | Medium |

| Aryl-Amine | C-N Stretch | 1250 - 1335 | Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzene chromophore. The benzene ring itself exhibits characteristic π → π* transitions.

The presence of the three methoxy groups and the alkylamine substituent on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of benzene. This is because these substituents are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The lone pair of electrons on the oxygen atoms of the methoxy groups and the nitrogen atom of the amine can be delocalized into the aromatic π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, this compound is expected to show a primary absorption band (an analogue of the E₂-band of benzene) around 200-220 nm and a secondary absorption band (an analogue of the B-band of benzene) at a longer wavelength, likely in the 270-290 nm range. The intensity of these absorptions (molar absorptivity, ε) is also expected to be enhanced by the presence of the auxochromic groups.

Table 2: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax (nm) | Chromophore |

| π → π* (Primary) | ~ 200 - 220 | Substituted Benzene Ring |

| π → π* (Secondary) | ~ 270 - 290 | Substituted Benzene Ring |

It is important to note that the exact positions and intensities of the absorption maxima can be influenced by the solvent used for the analysis due to solvent-solute interactions.

Analytical Methodologies for Purity and Isomer Assessment of N 2,4,5 Trimethoxybenzyl Propan 2 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analytical assessment of N-(2,4,5-trimethoxybenzyl)propan-2-amine. The selection of a specific technique is contingent on the analytical objective, whether it is determining bulk purity, separating stereoisomers, or identifying volatile and non-volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of active pharmaceutical ingredients (APIs) by separating the main compound from any non-volatile impurities. researchgate.netresearchgate.net For this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase and a polar mobile phase. This method allows for the quantification of the main peak area relative to the total area of all detected peaks, providing a percentage purity value. The high pressure used in HPLC systems allows for the use of very small particle size packing materials for the column, which results in high-resolution separations. nih.govthermofisher.com

A typical HPLC method for purity analysis would involve a C18 column and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. UV detection is commonly used, with the wavelength set to a maximum absorbance for the trimethoxybenzyl chromophore.

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This compound possesses a chiral center at the second carbon of the propane (B168953) chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. sigmaaldrich.com Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. mdpi.com Chiral HPLC is the definitive method for determining enantiomeric excess (ee). mdpi.commdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.comnih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating a wide range of chiral amines. mdpi.com The separation is typically performed in normal-phase mode, using eluents like hexane/isopropanol or hexane/ethanol mixtures, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. nih.gov

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL-ODH®) |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 280 nm |

| Hypothetical Retention Time (S-enantiomer) | 12.5 min |

| Hypothetical Retention Time (R-enantiomer) | 14.8 min |

| Resolution (Rs) | >1.5 |

When a high-purity standard of a specific enantiomer or the compound itself is required for research or as a reference material, preparative HPLC is employed. lcms.cz This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger injection volumes to isolate and collect significant quantities of the target compound. thermofisher.comresearchgate.net The primary goals of preparative HPLC are to achieve high purity and high recovery of the desired substance. ymc.co.jpardena.com

The process often begins with an analytical method that is then scaled up. The loading capacity of the column is a critical parameter that is optimized to maximize throughput without sacrificing the necessary resolution to separate the target compound from its impurities or the other enantiomer. ymc.co.jp

| Parameter | Analytical Scale | Preparative Scale |

|---|---|---|

| Column I.D. | 4.6 mm | 30 mm |

| Flow Rate | 1.0 mL/min | 40-60 mL/min |

| Injection Volume | 5-20 µL | 500-2000 µL |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic compounds. nih.gov In the context of this compound analysis, GC-MS is ideal for detecting residual solvents from the synthesis, as well as volatile by-products or precursors. shimadzu.com Primary amines can sometimes exhibit poor peak shape in GC; therefore, derivatization with reagents like pentafluoropropionic anhydride (B1165640) is often performed to create a less polar, more volatile derivative with better chromatographic properties. scilit.comcoresta.org

The mass spectrometer fragments the eluting compounds into characteristic ions. The resulting mass spectrum serves as a "fingerprint" for identification. For the target compound, key fragments would likely include the iminium cation formed by alpha-cleavage and ions corresponding to the trimethoxybenzyl moiety. researchgate.net

| Impurity | Potential Origin | Characteristic m/z ions |

|---|---|---|

| 2,4,5-Trimethoxybenzaldehyde (B179766) | Starting Material | 196, 195, 181, 153 |

| Acetone/Isopropylamine | Reagents (Reductive Amination) | 43, 58 / 44, 58 |

| Toluene/Methanol | Solvents | 91, 92 / 31, 29 |

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

UHPLC-HRMS combines the superior separation efficiency of ultra-high performance liquid chromatography (using sub-2 µm column particles) with the high mass accuracy and sensitivity of high-resolution mass spectrometry (such as Orbitrap or TOF analyzers). mdpi.comrsc.org This technique is exceptionally well-suited for the comprehensive analysis of this compound, enabling the detection and identification of trace-level impurities that might be missed by standard HPLC-UV or GC-MS methods. ulster.ac.ukjapsonline.com

The high mass accuracy of HRMS allows for the determination of the elemental composition of an unknown impurity from its exact mass, which is a critical step in structure elucidation. ub.edu This capability is invaluable for building a complete impurity profile of a synthetic batch.

| Compound | Formula | Calculated Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | C13H21NO3 | 239.1521 | 239.1525 | 1.7 |

| Hypothetical Dimeric Impurity | C23H32N2O5 | 416.2311 | 416.2309 | -0.5 |

Impurity Profiling and Identification Strategies in Synthetic Batches

Impurity profiling is the process of identifying and quantifying all impurities present in a drug substance. researchgate.netnih.gov A comprehensive profile is essential for ensuring the quality, safety, and consistency of the final product. Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. nih.govnih.gov

For this compound, a common synthetic route is the reductive amination of 2,4,5-trimethoxybenzaldehyde with isopropylamine. An effective impurity profiling strategy would involve a combination of the analytical techniques described above. HPLC and UHPLC-HRMS would be used to detect non-volatile process-related impurities, while GC-MS would be employed for volatile residuals.

Potential impurities could include:

Unreacted Starting Materials: 2,4,5-trimethoxybenzaldehyde, isopropylamine.

Intermediates: The Schiff base formed between the aldehyde and the amine.

By-products: Products from over-alkylation or side reactions involving reagents.

Degradation Products: Compounds formed due to exposure to heat, light, or acidic/basic conditions.

A multi-technique approach ensures that a wide range of potential impurities, with varying chemical properties like polarity and volatility, can be detected and identified. thermofisher.commdpi.com

Quantitative Analytical Approaches for Compound Concentration

The accurate quantification of this compound is essential for purity assessment, stability studies, and quality control in research and manufacturing settings. While specific validated methods for this particular molecule are not extensively detailed in publicly available literature, quantitative approaches can be reliably inferred from established analytical techniques for structurally similar compounds, such as substituted phenethylamines and amphetamines. Method validation according to international guidelines is crucial to ensure the reliability of the analytical data. nih.gov The primary techniques suitable for determining the concentration of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry detectors for enhanced sensitivity and specificity. researchgate.netanalchemres.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of phenethylamine (B48288) derivatives due to its versatility in handling non-volatile and thermally sensitive compounds. researchgate.net Separation is typically achieved on a reversed-phase column, such as a C18 column. nih.gov

HPLC with Ultraviolet (UV) Detection

HPLC coupled with a UV detector is a common and accessible method for quantification. The trimethoxybenzyl moiety of this compound contains a chromophore that absorbs UV light, allowing for its detection and quantification. The method's sensitivity, however, is generally lower than that of mass spectrometry. For related phenethylamine and tryptamine (B22526) derivatives, Limits of Detection (LOD) using LC-UV are typically in the range of 0.3 to 3 µg/mL. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, HPLC is often coupled with a tandem mass spectrometer (MS/MS). This technique is particularly powerful for analyzing complex matrices and quantifying trace amounts of a substance. fda.gov.tw LC-MS/MS methods for related substituted phenethylamines have been developed and validated, demonstrating excellent performance. nih.govnih.gov The method involves separating the compound via liquid chromatography, ionizing it (e.g., using electrospray ionization - ESI), and then detecting specific mass-to-charge (m/z) transitions in the mass spectrometer. This high degree of specificity minimizes interference from other components in a sample. nih.gov

Validation of LC-MS/MS methods for various phenethylamines has shown low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, with wide linear ranges suitable for precise concentration determination. nih.govresearchgate.net For instance, a validated LC-MS method for trimethoxyamphetamines reported LOQs between 13.18 and 29.22 ng/mL. nih.gov

Table 1: Representative Performance of LC-MS/MS for Quantifying Substituted Phenethylamines

Data extrapolated from studies on analogous compounds to illustrate typical method performance.

| Parameter | Value | Reference Compound(s) | Source |

| Linearity Range | 1.0 - 50.0 ng/mL | 74 Phenethylamines | nih.gov |

| Linearity (R²) | ≥ 0.998 | Trimethoxyamphetamines | nih.gov |

| Limit of Detection (LOD) | 0.5 ng/mL | 74 Phenethylamines | nih.gov |

| Limit of Quantitation (LOQ) | 1.0 ng/mL | 74 Phenethylamines | nih.gov |

| Intra-day RSD | 3.70 - 10.77% | Trimethoxyamphetamines | nih.gov |

| Inter-day RSD | 7.63 - 12.94% | Trimethoxyamphetamines | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is another robust and sensitive method for the quantitative analysis of phenethylamine derivatives. nih.govumich.edu This technique is suitable for volatile and thermally stable compounds. For compounds with polar functional groups, such as the amine group in this compound, derivatization is often employed. researchgate.net This process, for example using trifluoroacetyl (TFA), enhances volatility and improves chromatographic peak shape, leading to better accuracy and precision. researchgate.net

Quantitative analysis by GC-MS involves separating the analyte on a capillary column, followed by ionization (commonly electron ionization - EI) and detection of characteristic fragment ions. The use of an isotopically labeled internal standard is recommended to ensure high accuracy. researchgate.net GC-MS methods offer excellent sensitivity, with detection limits for related compounds often reaching the low ng/mL level. analchemres.org A meta-analysis of methods for amphetamine quantification found that GC-MS methods could achieve a pooled LOD of 2.75 ng/mL. analchemres.org

Table 2: Representative Performance of GC-MS for Quantifying Related Amphetamines

Data extrapolated from studies on analogous compounds to illustrate typical method performance.

| Parameter | Value | Reference Compound(s) | Source |

| Limit of Detection (LOD) | 2.75 ng/mL (pooled) | Amphetamine | analchemres.org |

| Limit of Quantitation (LOQ) | ~5-10 ng/mL (typical) | Amphetamines | analchemres.org |

| Linearity (R²) | > 0.99 (typical) | Amphetamines | researchgate.net |

| Derivatization | Often required (e.g., TFA) | Phenethylamines | researchgate.net |

Theoretical and Computational Chemistry Investigations of N Trimethoxybenzyl Propan 2 Amine Structures

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-(2,4,5-trimethoxybenzyl)propan-2-amine, DFT studies would provide fundamental insights into its geometry, electronic properties, and spectroscopic behavior.

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the determination of the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. DFT calculations would be employed to perform a full geometry optimization of this compound. This process involves finding the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.

Furthermore, due to the presence of several rotatable bonds, this compound can exist in various conformations. A conformational analysis would be performed to identify the different stable conformers and their relative energies. This information is vital as the biological activity of a molecule is often dependent on its specific conformation.

Table 1: Hypothetical Data from a DFT Geometry Optimization of this compound

| Parameter | Optimized Value |

| Total Energy (Hartree) | -XXX.XXXXXX |

| Dipole Moment (Debye) | X.XX |

| Key Bond Lengths (Å) | C-N: X.XXX, C-O: X.XXX |

| Key Bond Angles (°) | C-N-C: XXX.X |

| Key Dihedral Angles (°) | X-C-C-X: XXX.X |

| Note: This table is illustrative and does not contain real data as no specific studies were found. |

Electronic Structure Analysis and Charge Distribution

DFT calculations would elucidate the electronic structure of this compound. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule. This information is critical for understanding how the molecule might interact with biological targets, such as the active site of an enzyme. For instance, regions of negative electrostatic potential are likely to be involved in hydrogen bonding as acceptors.

Prediction of Spectroscopic Parameters

DFT methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include the prediction of:

Infrared (IR) spectra: The vibrational frequencies and their intensities can be calculated to help in the interpretation of experimental IR spectra.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of ¹H and ¹³C atoms can be predicted, aiding in the assignment of peaks in experimental NMR spectra.

UV-Vis spectra: The electronic transitions and their corresponding wavelengths can be calculated to understand the molecule's absorption of light.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT can identify stable conformers, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would allow for a more thorough exploration of its conformational space.

MD simulations can reveal how the molecule flexes, bends, and rotates, and how it interacts with its environment. This can provide insights into its flexibility, which can be important for binding to a biological target. The trajectory from an MD simulation can also be used to calculate various thermodynamic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. If a set of analogues of this compound with known biological activities were available, a QSAR model could be developed.

This model would use molecular descriptors (numerical values that encode different aspects of the molecule's structure) to predict the activity of new, unsynthesized compounds. This would enable the rational design of more potent analogues by identifying the structural features that are most important for the desired activity.

Molecular Docking Studies for In Silico Ligand-Target Interaction Prediction (e.g., EGFR kinase, COX-2 enzyme)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might bind to the active site of a protein target.

Docking studies of this compound with the Epidermal Growth Factor Receptor (EGFR) kinase and the Cyclooxygenase-2 (COX-2) enzyme would provide hypotheses about its potential mechanism of action. The results would show the most likely binding pose of the molecule in the active site and would identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the protein.

Table 2: Hypothetical Data from a Molecular Docking Study of this compound with EGFR Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -X.X |

| Interacting Residues | MET793, LEU718, LYS745 |

| Type of Interactions | Hydrogen bond with MET793, Hydrophobic interactions with LEU718 |

| Note: This table is illustrative and does not contain real data as no specific studies were found. |

Table 3: Hypothetical Data from a Molecular Docking Study of this compound with COX-2 Enzyme

| Parameter | Value |

| Binding Affinity (kcal/mol) | -Y.Y |

| Interacting Residues | ARG120, TYR355, SER530 |

| Type of Interactions | Hydrogen bond with ARG120, Pi-pi stacking with TYR355 |

| Note: This table is illustrative and does not contain real data as no specific studies were found. |

In Vitro Biochemical and Molecular Interaction Studies of N Trimethoxybenzyl Propan 2 Amine Analogues

Investigations of Molecular Target Interactions at the Receptor Level

The interaction of N-(trimethoxybenzyl)propan-2-amine analogues with various receptor systems has been explored to determine their binding affinities and functional activities. These studies are fundamental in characterizing the selectivity and potency of these compounds at specific molecular targets within the central nervous system and other tissues.

Receptor Binding Affinity and Selectivity Studies (e.g., 5-HT2A receptors, sigma receptors, GABAA receptors)

While direct binding data for N-(2,4,5-trimethoxybenzyl)propan-2-amine is limited in the available scientific literature, studies on structurally related N-benzylphenethylamine analogues provide significant insights into their receptor interaction profiles, particularly at serotonin 5-HT2A receptors.

5-HT2A Receptors:

N-benzylphenethylamine derivatives have demonstrated high affinity for the 5-HT2A receptor. The addition of an N-benzyl or substituted N-benzyl group to a phenethylamine (B48288) core structure can significantly increase affinity, in some cases by up to 300-fold compared to their simpler N-alkyl counterparts. nih.gov This substitution also enhances selectivity for the 5-HT2A receptor over the 5-HT2C and 5-HT1A receptors. nih.gov For instance, N-benzylated 2,5-dimethoxy-4-X-phenethylamines, which are structurally analogous to the compound of interest, have shown high to very high affinity for the 5-HT2A receptor, with some compounds exhibiting sub-nanomolar binding affinities. nih.gov

| Compound | 5-HT2A Receptor Affinity (Ki, nM) |

| 25H-NBOMe | Low nanomolar range |

| 25D-NBOMe | High affinity |

| 25E-NBOMe | High affinity |

| 25I-NBOH | High affinity |

| 25N-NBOMe | High affinity |

Sigma Receptors:

There is a lack of specific binding affinity data for this compound at sigma receptors in the reviewed literature. However, the broader class of N-alkyl-N-aralkyl derivatives has been investigated. For example, certain N,N-dialkyl and N-alkyl-N-aralkyl fenpropimorph-derived compounds have shown a preference for the σ2 receptor subtype, albeit with affinities in the high nanomolar or micromolar range. nih.gov The N-benzyl-piperidinium system, another related structural motif, has been found in compounds that bind to a pocket formed by several amino acid residues within the σ2 receptor. nih.gov

GABAA Receptors:

Characterization of Ligand-Receptor Interaction Mechanisms

The N-benzyl moiety of N-benzylphenethylamine analogues plays a crucial role in their interaction with the 5-HT2A receptor. nih.gov Molecular modeling and site-directed mutagenesis studies have provided a deeper understanding of this interaction.

Virtual docking studies of N-benzyl phenethylamines into a human 5-HT2A receptor homology model suggest that the N-benzyl group may interact with the phenylalanine residue at position 339 (Phe3396.51). nih.gov The phenethylamine portion of the molecule is thought to interact with another phenylalanine residue at position 340 (Phe3406.52). nih.gov

Experimental validation of this model through mutations at these sites has shown that a Phe3396.51L mutation leads to a dramatic decrease in the affinity, potency, and intrinsic activity of N-benzyl analogues. nih.gov In contrast, N-unsubstituted phenethylamines and traditional 5-HT2A agonists are only weakly affected by this mutation. nih.gov The Phe3406.52L mutation has been found to negatively impact the affinity and function of nearly all tested compounds. nih.gov These findings highlight a previously unrecognized role for the residue at position 6.51 in the activation of the 5-HT2A receptor by this class of agonists. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Elucidation

Investigations into the enzymatic interactions of N-(trimethoxybenzyl)propan-2-amine analogues have revealed their potential to modulate the activity of key cellular enzymes. These studies are critical for understanding their broader biological effects and potential as therapeutic agents.

Modulation of Tubulin Polymerization

Compounds featuring a 3,4,5-trimethoxyphenyl group, a core component of some N-(trimethoxybenzyl)propan-2-amine analogues, have been identified as inhibitors of tubulin polymerization. nih.govmdpi.comresearchgate.net This inhibition disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. mdpi.com

The mechanism of action for many of these compounds involves binding to the colchicine-binding site on β-tubulin. mdpi.com The trimethoxyphenyl moiety is a key structural feature for this interaction, fitting into the active site of tubulin primarily through hydrophobic interactions. researchgate.net A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which are structurally related to the compound of interest, were designed as tubulin polymerization inhibitors. nih.govtandfonline.comnih.gov The most potent compound in this series exhibited effective inhibition of tubulin polymerization in a concentration-dependent manner, similar to the known inhibitor combretastatin A-4. nih.govtandfonline.comnih.gov

| Compound Analogue | Tubulin Polymerization Inhibition (IC50, µM) |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p) | Potent, concentration-dependent |

| Triazolo-thiadiazine derivative (Compound 8a) | Not specified, but binds to colchicine (B1669291) site |

| Podophyllotoxin conjugate (Compound 18b) | 48.50% inhibition |

| 1,2,3-triazole derivative (Compound 3a) | 0.243 |

Inhibition of Heat Shock Protein 90 (Hsp90) Activity

While direct evidence for the inhibition of Hsp90 by this compound is not available, the broader class of heterocyclic compounds has been extensively studied as Hsp90 inhibitors. nih.govencyclopedia.pub Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins. nih.gov Therefore, Hsp90 inhibitors are being investigated as potential anticancer agents. nih.govresearchgate.net

Hsp90 inhibitors can be broadly categorized as those that bind directly to Hsp90 and those that disrupt its interaction with co-chaperones. nih.gov Many small-molecule inhibitors target the N-terminal ATP-binding site of Hsp90, leading to the degradation of client proteins. nih.gov Various heterocyclic scaffolds, including isoxazoles and quinolines, have been incorporated into potent Hsp90 inhibitors with some compounds showing IC50 values in the nanomolar to low micromolar range. nih.govencyclopedia.pub

| Hsp90 Inhibitor Analogue Class | Hsp90 Inhibition (IC50) |

| Isoxazole derivatives | Potent, with some GI50 < 0.1 µM |

| Quinoline derivatives | ~0.14 µM to ~0.27 µM for some analogues |

| Pyrazoline-containing coumarins | ~4.7 µM for one analogue |

Studies on Dihydrofolate Reductase Inhibition

The trimethoxybenzyl moiety is a key pharmacophore in the well-known dihydrofolate reductase (DHFR) inhibitor, trimethoprim (B1683648). nih.gov DHFR is a critical enzyme in the folate metabolic pathway, responsible for the synthesis of precursors for DNA and RNA. nih.gov Inhibition of DHFR leads to the depletion of these precursors and subsequent cell death, making it an important target for antimicrobial and anticancer drugs. nih.gov

Numerous studies have explored derivatives of trimethoprim and other diaminopyrimidines as DHFR inhibitors. nih.govacs.orgresearchgate.netmdpi.comresearchgate.net These compounds typically contain a 2,4-diaminopyrimidine ring connected to a substituted benzyl (B1604629) ring. researchgate.net The trimethoxy substitution pattern on the benzyl ring is crucial for high-affinity binding to bacterial DHFR, while modifications to this structure can alter selectivity and potency against DHFR from other organisms, including humans. acs.orgmdpi.com

| DHFR Inhibitor Analogue | Organism | DHFR Inhibition (IC50) |

| Trimethoprim | Escherichia coli | Potent |

| Benzamide Trimethoprim Derivative (JW2) | Human | 4.72 µM |

| Benzamide Trimethoprim Derivative (JW8) | Human | 20.17 µM |

| Pyrimidine-clubbed Benzimidazole Derivative (Compound 27) | Antibacterial/Antifungal | Not specified |

Investigation of Other Metabolic Enzymes (e.g., Carbonic Anhydrase, Acetylcholinesterase, Ntn Hydrolases)

The interaction of N-(trimethoxybenzyl)propan-2-amine analogues with various metabolic enzymes is a subject of ongoing research to understand their broader biological effects. Studies have explored their potential to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and N-terminal nucleophile (Ntn) hydrolases.

Carbonic Anhydrase (CA)

Carbonic anhydrases are a family of metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate. nih.govnih.govwikipedia.org They are involved in numerous physiological and pathological processes, making them a target for various therapeutic agents. nih.govwikipedia.org The active site of most CAs contains a zinc ion, classifying them as metalloenzymes. wikipedia.org While direct studies on this compound are limited, research into phytochemicals as CA inhibitors has been explored through in silico approaches, identifying potential leads that could serve as substructures for designing novel inhibitors. biotechnologia-journal.org The design of carbohydrate-based CA inhibitors has also emerged as a strategy to selectively target CA isoforms. nih.gov

Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. wikipedia.orgnih.gov Its inhibition is a primary strategy for treating neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov The active site of AChE includes a catalytic subsite and a peripheral anionic site. nih.govnih.gov Research into compounds bearing the trimethoxyphenyl moiety, such as 3,4,5-trimethoxycinnamates, has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For instance, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest AChE-inhibiting activity among a series of tested compounds, with an IC50 value of 46.18 µM. mdpi.com

Ntn Hydrolases

The N-terminal nucleophile (Ntn) hydrolase superfamily consists of enzymes that cleave amide bonds in various macromolecules. nih.govresearchgate.netplos.org These enzymes are synthesized as inactive precursors and undergo auto-proteolytic activation, which exposes the N-terminal nucleophile (typically a cysteine, serine, or threonine) necessary for catalysis. nih.govplos.orgebi.ac.uk This family includes functionally diverse enzymes such as the proteasome subunits, which are targets for anti-cancer drugs. plos.org The catalytic mechanism involves the N-terminal residue acting as the nucleophile to attack the substrate's carbonyl carbon. researchgate.netplos.org While specific inhibitory studies by N-(trimethoxybenzyl)propan-2-amine analogues on Ntn hydrolases are not extensively documented, the fundamental role of these enzymes in various pathologies makes them a potential area for future investigation.

Cellular Mechanism Elucidation in In Vitro Models

Studies on Antiproliferative Activities in Cancer Cell Lines (e.g., MGC-803, MCF-7, HeLa)

Analogues containing the trimethoxyphenyl moiety have demonstrated significant antiproliferative effects across various human cancer cell lines.

MGC-803 (Human Gastric Cancer): Novel bioactive heterocycles incorporating a 3,4,5-trimethoxyphenyl fragment have shown potent antiproliferative activity against MGC-803 cells. researchgate.net One such compound, 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide, exhibited an IC50 value of 0.45 μM. researchgate.net Another study identified a diarylamide derivative with a 5-methoxyindole group that also showed strong inhibitory activity against MGC-803 cells, with an IC50 value of 1.56 μM. researchgate.net

MCF-7 (Human Breast Cancer): The antiproliferative effects of compounds with a trimethoxyphenyl group have been noted in MCF-7 cells. researchgate.netwaocp.orgnih.govnih.govresearchgate.net For example, 5-hydroxy 3',4',7-trimethoxyflavone (HTMF) was shown to inhibit the proliferation of MCF-7 cells, an effect confirmed by MTT cytotoxicity assay. nih.gov A synthesized 3,4,5 tri-methoxy ciprofloxacin chalcone (B49325) hybrid also demonstrated a concentration and time-dependent reduction in the viability of MCF-7 cells. waocp.org

HeLa (Human Cervical Cancer): The antiproliferative activity of trimethoxybenzyl derivatives has also been evaluated in HeLa cells. nih.govnih.govresearchgate.netbrieflands.com A derivative of tyrosol and gallic acid, 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide, displayed a significant antiproliferative effect on HeLa cells. nih.gov Similarly, isorhamnetin, an O-methylated flavonol, inhibited HeLa cell proliferation in a time- and dose-dependent manner. nih.gov

Table 1: Antiproliferative Activity of Selected Trimethoxyphenyl Analogues

| Compound/Analogue | Cell Line | Key Findings | IC50 Value |

|---|---|---|---|

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MGC-803 | Potent antiproliferative activity. researchgate.net | 0.45 μM |

| 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7) | MGC-803 | Showed best inhibitory activity among tested analogues. researchgate.net | 1.59 μM |

| 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid (CCH) | MCF-7 | Concentration and time-dependent reduction in cell viability. waocp.org | ~54 μg/mL (at 24h) |

| 5-hydroxy 3',4',7-trimethoxyflavone (HTMF) | MCF-7 | Confirmed anti-proliferative effect via MTT assay. nih.gov | Not specified |

| 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB) | HeLa | Significant antiproliferative effect. nih.gov | Not specified |

| Isorhamnetin | HeLa | Time- and dose-dependent inhibition of cell proliferation. nih.gov | Not specified |

Induction of Apoptosis and Cell Cycle Modulation

Many trimethoxyphenyl analogues exert their antiproliferative effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction: Treatment of cancer cells with these compounds often leads to the activation of apoptotic pathways. For instance, a 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid induced pre-G1 apoptosis in HepG2 and MCF-7 cells. waocp.org Studies on 5-hydroxy 3',4',7-trimethoxyflavone (HTMF) in MCF-7 cells demonstrated increased apoptotic induction through methods like acridine orange/ethidium bromide staining and AnnexinV-Cy3 staining. nih.gov This compound was found to modulate apoptotic markers like p53, Bcl-2, and Bax. nih.gov Similarly, a novel 1,3-diarylpropane compound with a 3,4,5-trimethoxyphenyl group induced caspase-dependent apoptosis in HepG2 cells, increasing levels of death receptors and pro-apoptotic proteins while decreasing anti-apoptotic proteins. nih.gov Another compound, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan, was shown to induce apoptosis in HL-60 and U937 cells by activating caspases-3, -8, and -9, which was associated with cytochrome c release from mitochondria. nih.gov

Cell Cycle Modulation: These compounds can also interfere with the normal progression of the cell cycle, often causing arrest at specific phases. A 3,4,5-trimethoxyphenyl derivative was found to induce G2/M phase arrest in MGC-803 cells. researchgate.net The 3,4,5 tri-methoxy ciprofloxacin chalcone hybrid also caused cell cycle arrest at the G2/M stage. waocp.org In contrast, 3,4,5-trihydroxy-N-[2-p-tolylethyl]-benzamide (THTEB) was found to arrest HeLa cells in the S phase, which was suggested to be a direct result of blocked DNA synthesis. nih.gov

Exploration of Anti-inflammatory Modulatory Activities

The 3,4,5-trimethoxybenzyl moiety is a structural feature found in compounds with recognized anti-inflammatory properties. nih.gov Research has focused on enhancing the anti-inflammatory activity of known non-steroidal anti-inflammatory drugs (NSAIDs) by conjugating them with molecules containing this moiety.

Derivatives of NSAIDs such as ibuprofen, ketoprofen, and naproxen have been synthesized by linking them to 3,4,5-trimethoxybenzyl alcohol via an amino acid linker. nih.govnih.gov In vivo examinations using carrageenan-induced inflammation models revealed that these novel derivatives were more potent anti-inflammatory agents than their parent drugs. nih.govnih.govresearchgate.net In vitro studies also showed that these new compounds act as cyclooxygenase (COX) and lipoxygenase inhibitors. nih.govnih.gov The conjugation of the trimethoxybenzyl group appears to be a successful strategy for enhancing the anti-inflammatory effects of existing drugs. nih.govresearchgate.net

Assessment of Antimicrobial Activity Against Pathogenic Strains (e.g., Staphylococcus aureus, Candida albicans)

Analogues of N-(trimethoxybenzyl)propan-2-amine have been investigated for their potential to combat pathogenic microbes.

Staphylococcus aureus : Synthetic 1,3-bis(aryloxy)propan-2-amines have demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.net Certain compounds in this class showed minimal inhibitory concentrations (MIC) in the low microgram per milliliter range (2.5–10 μg/ml), suggesting a bactericidal mechanism of action. nih.gov Other studies have assessed the antimicrobial efficacy of various phytochemicals against S. aureus in both its planktonic and biofilm states. mdpi.com Additionally, carbamates derived from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide have shown high antistaphylococcal activity, with some derivatives exhibiting nanomolar MICs against S. aureus and MRSA isolates. nih.gov

Candida albicans : This opportunistic fungal pathogen is a common cause of infections. nih.gov Research has shown that various compounds, including certain antimicrobial peptides and synthetic hydroxychalcones, possess anti-Candida activity. nih.govmdpi.com For example, the antimicrobial peptide ToAP2 was found to be active against both early-phase and mature biofilms of C. albicans. nih.gov While direct evidence for this compound is scarce, the general structural class of propan-2-amine derivatives has shown promise in antifungal research. nih.gov

Table 2: Antimicrobial Activity of Related Analogues

| Compound Class | Pathogen | Activity Noted | MIC/Effective Concentration |

|---|---|---|---|

| Synthetic 1,3-bis(aryloxy)propan-2-amines | S. aureus (including MRSA) | Bactericidal activity against Gram-positive strains. nih.govresearchgate.net | 2.5–10 μg/ml |

| Naphthamide-derived carbamates | S. aureus (including MRSA) | High antistaphylococcal activity. nih.gov | 0.018–0.064 μM (for top compounds) |

| Antimicrobial Peptide (ToAP2) | C. albicans (biofilms) | Inhibition of both early and mature biofilms. nih.gov | 25-200 μM |

| tt-farnesol | C. albicans | Dose-dependent inhibition of fungal viability. nih.gov | IC50 of 125 μg/mL |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Understanding the relationship between the chemical structure of N-(trimethoxybenzyl)propan-2-amine analogues and their biological activity is crucial for designing more potent and selective compounds.

SAR studies on a series of novel indole derivatives containing a 3,4,5-trimethoxyphenyl fragment revealed key structural features for antiproliferative activity. researchgate.net The nature and position of substituents on the heterocyclic rings and the linker connecting the diaryl core were found to significantly influence their potency against cancer cell lines.

In the context of cholinesterase inhibition, studies on 3,4,5-trimethoxycinnamates have explored the trends between their structure, physicochemical properties, and inhibitory activity. mdpi.com The type of substitution on the phenyl ring of the ester portion was shown to modulate the inhibitory potency and selectivity towards AChE and BChE. mdpi.com

Impact of Aromatic Ring Substituents on Biochemical Activity

The substitution pattern on the aromatic ring of N-(trimethoxybenzyl)propan-2-amine analogues is a critical determinant of their biochemical activity. The position and nature of these substituents significantly influence the compound's affinity and selectivity for various biological targets, primarily through modulation of electronic and steric properties.

Research on related phenethylamine and amphetamine derivatives provides a framework for understanding these interactions. Studies have shown that the 2,4,5-trimethoxy substitution pattern is particularly important for potent activity at certain receptors, such as serotonergic 5-HT2A receptors. The positioning of the methoxy (B1213986) groups at the 2, 4, and 5 positions of the phenyl ring appears to be optimal for creating a specific pharmacophore that facilitates high-affinity binding.

The electronic nature of the substituents plays a crucial role. Methoxy groups are electron-donating, which can influence the electron density of the aromatic ring and its ability to engage in π-π stacking or other non-covalent interactions with amino acid residues within the binding pocket of a receptor. For instance, in a series of 2,4,5-ring substituted phenylisopropylamines, the electronic properties, as indicated by the Highest Occupied Molecular Orbital (HOMO) energy, were found to correlate with biological activity, with the 4-substituted isomers generally being the most potent nih.gov.

Furthermore, the steric bulk and position of the substituents can dictate the molecule's conformation and how it fits into a receptor's binding site. Substituents ortho to the side chain can induce conformational perturbations that may either enhance or diminish binding affinity nih.gov. While the 2,4,5-trimethoxy arrangement is often associated with high potency, any deviation from this pattern can lead to a significant loss of activity.

The following table summarizes the binding affinities of some 2,5-dimethoxy-4-substituted phenethylamine analogues at the 5-HT2A receptor, illustrating the impact of the substituent at the 4-position.

| Compound | Substituent at 4-position | 5-HT2A Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 2C-H | -H | 1700 |

| 2C-E | -CH2CH3 | 110 |

| 2C-D | -CH3 | 660 |

| 2C-F | -F | 240 |

| 2C-Cl | -Cl | 39 |

| 2C-Br | -Br | 15 |

| 2C-I | -I | 8 |

Role of Amine Moiety Variations in Molecular Recognition

Variations in the amine moiety of N-(trimethoxybenzyl)propan-2-amine analogues are pivotal for molecular recognition and binding affinity. The structure of the amine group, including the nature of its substituents, influences factors such as basicity (pKa), hydrogen bonding capacity, and steric interactions within the receptor binding pocket.

The propan-2-amine side chain, also known as an isopropylamine group, is a key feature. The presence of a methyl group on the carbon alpha to the nitrogen (the α-methyl group) is a defining characteristic of amphetamine-type compounds. This α-methyl group can have several effects. It introduces a chiral center, leading to stereoisomers with potentially different pharmacological profiles. Additionally, the α-methyl group can increase metabolic stability by sterically hindering enzymatic degradation, and it can also influence the conformational preferences of the side chain, which in turn affects how the molecule interacts with its target.

N-alkylation or N-benzylation of the primary amine can significantly alter the compound's pharmacological properties. For instance, the introduction of a benzyl group on the nitrogen atom of phenethylamines has been shown to dramatically increase affinity for the 5-HT2A receptor, in some cases by up to 300-fold compared to their N-alkyl counterparts medchemexpress.cn. This suggests that the N-benzyl group engages in additional favorable interactions within the binding pocket, possibly through hydrophobic or aromatic stacking interactions with residues like tryptophan and phenylalanine acs.org.

The nature of the substituent on the nitrogen atom can also impact selectivity for different receptor subtypes. For example, while N-methylation may have a modest effect on affinity, larger N-alkyl groups or N-benzyl groups can introduce greater selectivity. The following table illustrates the effect of N-substitution on the binding affinity of some phenethylamine derivatives.

| Compound | N-Substituent | 5-HT2A Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| 2C-H | -H | 1700 |

| N-Me-2C-H | -CH3 | >10000 |

| 25H-NBOMe | -2-methoxybenzyl | 1.1 |

| 25H-NBMD | -2,3-methylenedioxybenzyl | 0.43 |

Stereochemical Influences on Molecular Interactions

In the broader class of psychedelic amphetamines, the (R)-enantiomer is typically the more potent isomer at the 5-HT2A receptor. This stereoselectivity implies a specific three-point interaction with the receptor, where the spatial arrangement of the aromatic ring, the amine group, and the α-methyl group is crucial for optimal binding. The (R)-configuration positions these key pharmacophoric elements in a way that complements the topography of the receptor's binding site.

For example, in the case of MDMA (3,4-methylenedioxymethamphetamine), the (R)- and (S)-enantiomers exhibit distinct pharmacological profiles. (R)-MDMA shows a higher affinity for the 5-HT2A receptor and is considered to be more psychedelic-like, whereas (S)-MDMA is more potent as a monoamine releaser wikipedia.org. This highlights how stereochemistry can dictate not only the potency but also the mechanism of action of a compound.

The differential activity of enantiomers can be rationalized through molecular modeling and docking studies, which can visualize how each isomer fits into the binding pocket. The preferred enantiomer will typically form more stable and extensive interactions with key amino acid residues, such as the conserved aspartate in transmembrane helix 3 that forms a salt bridge with the protonated amine of the ligand acs.org. The α-methyl group of the more active enantiomer is often accommodated in a specific hydrophobic pocket, further enhancing binding affinity.

The following table provides an example of the stereoselectivity of a related amphetamine derivative at the 5-HT2A receptor.

| Compound | Enantiomer | 5-HT2A Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| DOM (2,5-Dimethoxy-4-methylamphetamine) | (R)-(-)-DOM | 61 |

| (S)-(+)-DOM | 720 |

In Vitro Biotransformation and Metabolic Pathway Research for N Trimethoxybenzyl Propan 2 Amine Analogues

Metabolic Pathway Elucidation in Isolated Biological Systems

In vitro models using isolated biological systems are fundamental to understanding the metabolic fate of new chemical entities. Systems such as human liver microsomes and hepatocytes provide a controlled environment to identify metabolic pathways and the enzymes responsible for biotransformation.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT). nih.gov They are a standard tool for studying Phase I and Phase II metabolism. nih.gov Hepatocytes, the primary cells of the liver, offer a more complete model as they contain a full complement of metabolic enzymes and cofactors, allowing for the investigation of both Phase I and Phase II metabolic pathways and their interplay.

For analogues like 2,5-dimethoxy-4-bromophenethylamine (2C-B), metabolic pathways have been investigated using hepatocytes. researchgate.net Such studies allow for the identification of metabolites formed through processes like oxidative deamination and demethylation. researchgate.net The use of human liver microsomes has also been crucial in identifying the specific CYP isoforms involved in the metabolism of various compounds. nih.govdrugbank.com

Based on studies of analogous phenethylamines and N-benzyl compounds, several metabolic transformations can be predicted for N-(2,4,5-trimethoxybenzyl)propan-2-amine. The primary metabolic routes for similar compounds involve oxidative deamination, demethylation, and N-dealkylation.

For the related compound 2C-B, the main metabolic pathways observed in hepatocytes include oxidative deamination to form the corresponding phenylacetic acid derivative, followed by demethylation. researchgate.net Another pathway involves the reduction of the intermediate aldehyde to form an alcohol metabolite. researchgate.net For N-benzyl derivatives, CYP450-catalyzed oxidation is a key metabolic step. nih.govresearchgate.net

The potential in vitro metabolites of this compound, extrapolated from the metabolism of these related structures, are presented in the table below.

Table 1: Potential In Vitro Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

|---|---|

| 2,4,5-Trimethoxybenzaldehyde (B179766) | N-dealkylation |

| Propan-2-amine | N-dealkylation |

| N-(2,4-dihydroxy-5-methoxybenzyl)propan-2-amine | O-demethylation |

| N-(2,5-dihydroxy-4-methoxybenzyl)propan-2-amine | O-demethylation |

| N-(4,5-dihydroxy-2-methoxybenzyl)propan-2-amine | O-demethylation |

| (2,4,5-trimethoxyphenyl)methanamine | N-deisopropylation |

Investigation of Enzyme Systems Involved in Biotransformation

The biotransformation of xenobiotics is primarily carried out by a variety of enzyme systems concentrated in the liver. Understanding which enzymes are involved is critical for predicting drug-drug interactions and interindividual variability in metabolism.

The cytochrome P450 superfamily is a major contributor to the Phase I metabolism of a vast number of compounds. nih.gov For N-benzylphenethylamine (NBOMe) analogues, which share structural similarities with this compound, metabolic studies suggest a potential role for CYP3A4 and CYP2D6 isoforms. nih.govnih.gov The cytotoxicity of these compounds was influenced by the inhibition of these specific CYP isoenzymes, indicating their involvement in either detoxification or bioactivation pathways. nih.govnih.gov It is plausible that these isoforms could also be involved in the metabolism of this compound, potentially through O-demethylation of the methoxy (B1213986) groups on the phenyl ring or N-dealkylation.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of endogenous and exogenous monoamines. For the phenethylamine (B48288) analogue 2C-B, it is suggested that metabolism is primarily driven by MAO-A and MAO-B through oxidative deamination. researchgate.netfrontiersin.org This process leads to the formation of an intermediate aldehyde, which is then further oxidized to a carboxylic acid. researchgate.net Given that this compound is a secondary amine, it could also be a substrate for MAO, leading to similar metabolic products.

UDP-glucuronosyltransferases are responsible for Phase II conjugation reactions, where a glucuronic acid moiety is attached to a substrate to increase its water solubility and facilitate its excretion. While specific studies on the UGT-mediated metabolism of this compound or its closest analogues are not available in the reviewed literature, this is a common metabolic pathway for compounds with hydroxyl groups. If metabolites with hydroxyl groups are formed during Phase I metabolism (e.g., through O-demethylation), they would be potential substrates for glucuronidation by UGT enzymes.

Characterization of Phase I (e.g., Demethylation, N-oxidation, Hydroxylation) and Phase II (e.g., Glucuronidation) Transformations

The metabolism of N-(trimethoxybenzyl)propan-2-amine analogues is anticipated to proceed through a series of Phase I and Phase II reactions, consistent with the metabolic pathways observed for other phenethylamine and benzylamine (B48309) derivatives. Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent conjugation in Phase II, which facilitates its excretion.

Phase I Transformations

Phase I metabolism of these analogues is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. Key transformations include O-demethylation, N-dealkylation (specifically, N-deisopropylation), and hydroxylation.

O-Demethylation: The presence of three methoxy groups on the benzyl (B1604629) ring makes O-demethylation a highly probable metabolic pathway. Studies on analogous trimethoxyamphetamine compounds have demonstrated that O-demethylation and even O,O-bis-demethylation occur. This process involves the removal of a methyl group from a methoxy substituent, resulting in a hydroxyl group. The specific position of demethylation can be influenced by the substrate's orientation within the active site of the metabolizing enzyme. For instance, CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid, suggesting a preference for the para-position.

N-Dealkylation: The N-isopropyl group is a target for N-dealkylation, a common metabolic route for N-alkylated amines. This reaction, catalyzed by CYP450 enzymes, involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield the primary amine and acetone. The resulting primary amine can then undergo further metabolism.

Hydroxylation: Aromatic hydroxylation of the benzyl ring is another potential Phase I metabolic pathway, although it may be less favored than O-demethylation in polymethoxylated compounds. Aliphatic hydroxylation of the propyl group is also a possibility.

N-Oxidation: The nitrogen atom in the propan-2-amine moiety can be susceptible to N-oxidation, forming an N-oxide metabolite. This pathway has been observed for other tertiary and secondary amines.

The following table summarizes the expected Phase I metabolites of this compound based on the metabolism of structurally similar compounds.

| Transformation | Expected Metabolite | Metabolic Pathway |

| O-Demethylation | N-(2-hydroxy-4,5-dimethoxybenzyl)propan-2-amine | Removal of a methyl group from the C2-methoxy group. |

| N-(4-hydroxy-2,5-dimethoxybenzyl)propan-2-amine | Removal of a methyl group from the C4-methoxy group. | |

| N-(5-hydroxy-2,4-dimethoxybenzyl)propan-2-amine | Removal of a methyl group from the C5-methoxy group. | |

| N-Deisopropylation | 2,4,5-trimethoxybenzylamine | Removal of the isopropyl group from the nitrogen atom. |

| Hydroxylation | N-(2,4,5-trimethoxy-x-hydroxybenzyl)propan-2-amine | Addition of a hydroxyl group to the aromatic ring. |

| N-Oxidation | This compound-N-oxide | Oxidation of the nitrogen atom. |

Phase II Transformations

Following Phase I metabolism, the newly formed hydroxyl groups are susceptible to Phase II conjugation reactions, primarily glucuronidation.

Glucuronidation: This is a major Phase II pathway where uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to a substrate. The hydroxylated metabolites resulting from O-demethylation or aromatic hydroxylation are expected to be excellent substrates for glucuronidation. This process significantly increases the water solubility of the metabolites, facilitating their elimination from the body. Studies on various phenolic compounds have demonstrated the efficiency of this pathway.

The table below outlines the potential Phase II metabolites formed from the Phase I products of this compound.

| Phase I Metabolite | Phase II Transformation | Expected Conjugate |

| N-(2-hydroxy-4,5-dimethoxybenzyl)propan-2-amine | Glucuronidation | N-(2-(glucuronidyloxy)-4,5-dimethoxybenzyl)propan-2-amine |

| N-(4-hydroxy-2,5-dimethoxybenzyl)propan-2-amine | Glucuronidation | N-(4-(glucuronidyloxy)-2,5-dimethoxybenzyl)propan-2-amine |

| N-(5-hydroxy-2,4-dimethoxybenzyl)propan-2-amine | Glucuronidation | N-(5-(glucuronidyloxy)-2,4-dimethoxybenzyl)propan-2-amine |

| N-(2,4,5-trimethoxy-x-hydroxybenzyl)propan-2-amine | Glucuronidation | N-(2,4,5-trimethoxy-x-(glucuronidyloxy)benzyl)propan-2-amine |

Q & A

Q. What are the optimal synthetic routes for N-(2,4,5-trimethoxybenzyl)propan-2-amine, and how can reaction parameters be controlled to maximize yield?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of 2,4,5-trimethoxybenzaldehyde with propan-2-amine in ethanol under reflux, forming an imine intermediate.

- Step 2 : Reduction using NaBH₄ or LiAlH₄ in anhydrous THF or toluene at 0–5°C to yield the primary amine . Optimization involves strict moisture control (inert atmosphere), pH adjustment (pH 4–5 for imine stability), and solvent selection (ethanol enhances solubility). Yields >80% are achievable with recrystallization from ethanol/water .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- HRMS : Validates molecular weight (C₁₃H₂₁NO₃, [M+H]⁺ = 240.1594) .

- ¹H/¹³C NMR : Key signals include δ 3.85–3.92 ppm (methoxy groups) and δ 2.70–3.10 ppm (benzyl-propan-2-amine backbone) .

- X-ray crystallography : Resolves stereochemistry; derivatives like (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride (CAS 1158632-50-8) confirm spatial arrangement .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

The compound interacts with serotonin receptors (e.g., 5-HT₂A) due to structural similarity to psychedelic phenethylamines . Assays include:

- Radioligand binding : Competitive displacement of [³H]LSD in transfected HEK-293 cells.

- Functional assays : Measurement of intracellular Ca²⁺ flux or cAMP levels post-stimulation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence receptor binding affinity and selectivity?

- 2,4,5- vs. 2,3,4-trimethoxy substitution : The 2,4,5-isomer shows higher 5-HT₂A affinity (Ki = 12 nM) compared to the 2,3,4-analog (Ki = 48 nM), attributed to enhanced hydrophobic interactions in the receptor’s orthosteric pocket .

- Halogenation : Fluorination at the 4-position (e.g., 4-F derivative) increases metabolic stability but reduces aqueous solubility .

Q. How can researchers resolve discrepancies in reported pharmacological data (e.g., conflicting EC₅₀ values)?

Discrepancies often arise from:

- Purity variations : HPLC purity ≥98% is critical; impurities (e.g., unreacted aldehyde) may antagonize receptors .

- Assay conditions : Standardize buffer pH (7.4), temperature (37°C), and cell passage number. Cross-validate with orthogonal methods (e.g., electrophysiology) .

Q. What strategies improve metabolic stability without compromising target engagement?

- Salt formation : Hydrobromide or hydrochloride salts enhance solubility and stability (e.g., 499997-35-2 hydrobromide derivative) .

- Deuterium incorporation : Replacing labile hydrogens (e.g., benzylic positions) reduces CYP450-mediated oxidation .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- LogP optimization : Target LogP 2–3 (calculated via ChemAxon) balances lipophilicity and solubility.

- Polar surface area (PSA) : Maintain PSA <70 Ų to facilitate passive BBB transport. Docking studies (e.g., AutoDock Vina) predict binding poses that retain activity while optimizing physicochemical properties .

Key Methodological Recommendations

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization .

- Stability testing : Store derivatives as hydrochloride salts at -20°C under argon to prevent oxidation .

- In vivo studies : Administer via intraperitoneal injection (1–5 mg/kg in saline) and monitor pharmacokinetics using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |